3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile
CAS No.: 4640-69-1
Cat. No.: VC2026924
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4640-69-1 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C11H11NO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5H2,1-2H3 |
| Standard InChI Key | JFSNSYKHZRHIGE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)CC#N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CC#N)OC |
Introduction
3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a significant organic compound belonging to the class of α-cyanoketones. Its molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol . This compound is notable for its unique molecular structure and diverse chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis and Applications
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile typically involves multi-step chemical reactions. It is classified as an α-cyanoketone, which is a type of ketone containing a cyano group, making it useful in organic synthesis and pharmaceutical development.
Synthesis Methods
-
Multi-step Synthesis: Traditional methods involve starting materials like vanillin or 3,4-dimethoxybenzaldehyde, which undergo several transformations to yield the compound.
-
Efficient Synthesis: More efficient routes have been developed, such as those proposed by Shulgin and Shulgin, which offer better yields and fewer steps.
Biological and Medicinal Significance
While the biological mechanism of action for 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is not fully understood, research suggests that modifications to its structure can enhance bioactivity. This indicates a structure-activity relationship crucial for drug development. The compound's potential applications in medicinal chemistry highlight its importance in ongoing research efforts aimed at developing new therapeutic agents.
Research Findings and Future Directions
Research on 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is ongoing, with a focus on its role in organic synthesis and its potential in medicinal applications. The compound's unique structure and properties make it an attractive candidate for further study in the development of pharmaceuticals.
Patents and Literature
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume